

3,5-Bis(trifluoromethyl)benzoic acid molecular structure and weight

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Compound of Interest

Compound Name: 3,5-Bis(trifluoromethyl)benzoic acid

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An In-depth Technical Guide to **3,5-Bis(trifluoromethyl)benzoic Acid**

Introduction

3,5-Bis(trifluoromethyl)benzoic acid is a halogenated derivative of benzoic acid characterized by the presence of two highly electronegative trifluoromethyl groups attached to the aromatic ring.^[1] This substitution pattern significantly influences the compound's physicochemical properties, such as acidity and lipophilicity, making it a crucial intermediate in various chemical syntheses.^[2] It is particularly valued in the pharmaceutical industry as a key building block for synthesizing pharmacologically active compounds, notably substance P (neurokinin-1) receptor antagonists, which have applications in treating inflammatory diseases, psychiatric disorders, and emesis.^{[3][4][5]} This document provides a comprehensive overview of its molecular structure, properties, and a detailed experimental protocol for its synthesis.

Molecular Structure and Properties

The molecular structure of **3,5-Bis(trifluoromethyl)benzoic acid** consists of a benzene ring substituted with a carboxylic acid group and two trifluoromethyl groups at the meta positions. The strong electron-withdrawing nature of the trifluoromethyl groups enhances the acidity of the carboxylic acid proton.

Chemical Identifiers and Molecular Weight:

- IUPAC Name: **3,5-bis(trifluoromethyl)benzoic acid**[\[6\]](#)
- CAS Number: 725-89-3[\[7\]](#)[\[8\]](#)
- Molecular Formula: C₉H₄F₆O₂[\[4\]](#)[\[7\]](#)[\[9\]](#)
- Molecular Weight: 258.12 g/mol [\[4\]](#)[\[6\]](#)[\[8\]](#)[\[10\]](#)
- Canonical SMILES: C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)O[\[6\]](#)
- InChI Key: HVFQJWGYVXKLTE-UHFFFAOYSA-N[\[7\]](#)[\[8\]](#)

The key physicochemical properties of **3,5-Bis(trifluoromethyl)benzoic acid** are summarized in the table below for easy reference.

Property	Value	Source(s)
Physical State	White to light yellow crystalline powder	[1] [3] [4]
Melting Point	142-143 °C (lit.)	[1] [3] [4] [9]
Boiling Point	223.9 °C at 760 mmHg	[1]
Density	1.42 g/cm ³	[1] [9]
pKa	3.34 ± 0.10 (Predicted)	[1]
Solubility	Slightly soluble in water; Soluble in DMSO, Methanol	[1] [3] [9]
Flash Point	89.2 °C	[1]
Vapor Pressure	0.0537 mmHg at 25°C	[1] [9]

Applications in Drug Development

3,5-Bis(trifluoromethyl)benzoic acid serves as a vital synthetic intermediate in the development of pharmaceuticals.[\[3\]](#)[\[11\]](#) The trifluoromethyl groups are known to enhance properties such as metabolic stability and membrane permeability of drug candidates.[\[2\]](#) Its primary application is in the synthesis of substance P (neurokinin-1) receptor antagonists, a

class of drugs investigated for their therapeutic potential in managing conditions like chemotherapy-induced nausea and vomiting, and major depressive disorder.[3][5] It is also a known major metabolite of certain 3,5-bis(trifluoromethyl)benzyl ethers.[1][3][12]

Experimental Protocol: Synthesis via Grignard Reaction

A robust and high-yield synthesis of **3,5-bis(trifluoromethyl)benzoic acid** can be achieved through a Grignard reaction, followed by carboxylation.[5] This process is amenable to scale-up for industrial production.[5]

Objective: To synthesize **3,5-bis(trifluoromethyl)benzoic acid** from 3,5-bis(trifluoromethyl)bromobenzene.

Materials:

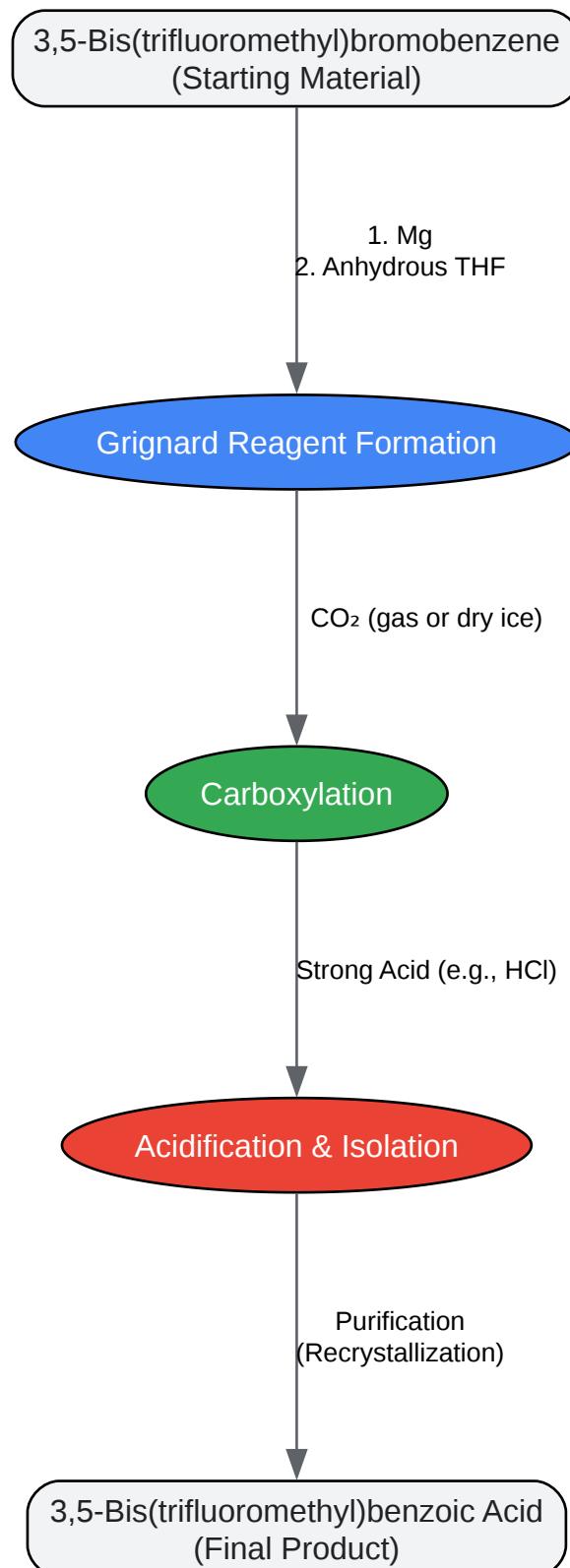
- 3,5-bis(trifluoromethyl)bromobenzene
- Magnesium (Mg) turnings
- Tetrahydrofuran (THF), anhydrous
- Carbon dioxide (CO₂), gas or dry ice
- Hydrochloric acid (HCl), strong aqueous solution
- Anhydrous diethyl ether (for Grignard formation if preferred over THF)
- Water

Methodology:

- Grignard Reagent Formation:
 - In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.
 - Add anhydrous tetrahydrofuran (THF) to the flask.

- Slowly add a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF to the magnesium suspension via the dropping funnel.
- The reaction is initiated, often indicated by a gentle reflux. The mixture is typically stirred until the magnesium is consumed, resulting in the formation of the Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium bromide.[5]
- Carboxylation:
 - Cool the solution of the newly formed Grignard reagent in an ice bath.
 - Introduce carbon dioxide gas by bubbling it through the solution or by carefully adding crushed dry ice in small portions.[5] A moderate exotherm may be observed.[5]
 - Continue the addition of CO₂ until the exothermic reaction ceases. Stir the resulting thick slurry for an additional period to ensure complete reaction.
- Acidification and Isolation:
 - Once the carboxylation is complete, carefully quench the reaction mixture by pouring it into a beaker containing a mixture of ice and a strong acid, such as hydrochloric acid.[5]
 - This step protonates the carboxylate salt to form the desired **3,5-bis(trifluoromethyl)benzoic acid**, which may precipitate out of the aqueous solution.
- Purification:
 - The crude product can be collected by filtration.
 - Further purification is achieved by recrystallization from an appropriate solvent system to yield high-purity **3,5-bis(trifluoromethyl)benzoic acid**.[5]

The workflow for this synthesis is illustrated in the diagram below.



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Caption: Workflow for the synthesis of **3,5-bis(trifluoromethyl)benzoic acid**.

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